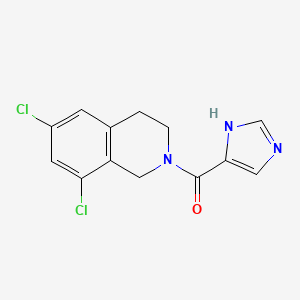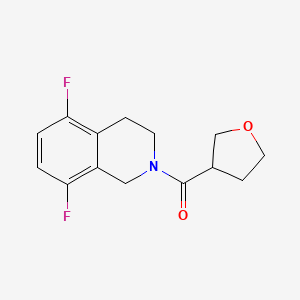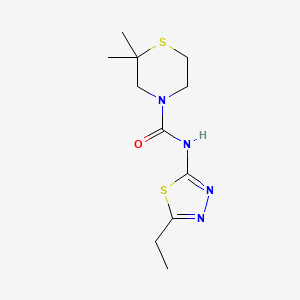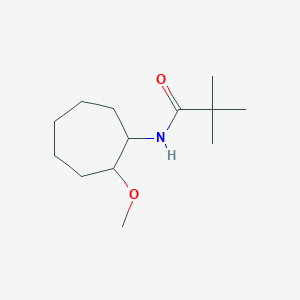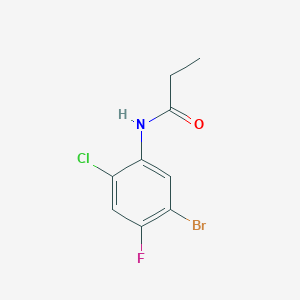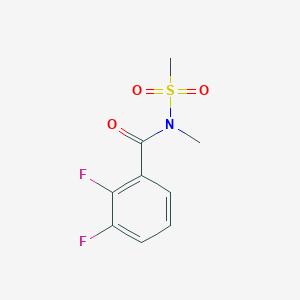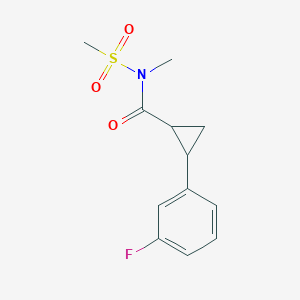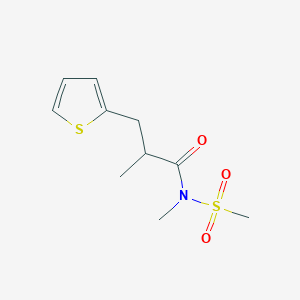![molecular formula C13H24N4O2 B7583663 tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)
tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate, commonly referred to as TAPI-2, is a synthetic molecule that has been extensively used in scientific research. TAPI-2 is a potent inhibitor of tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE), which is responsible for the release of TNF-α from the cell membrane.
Mecanismo De Acción
TAPI-2 inhibits tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate by binding to its active site and preventing the cleavage of TNF-α from the cell membrane. This results in the accumulation of TNF-α on the cell surface, which can be further processed by other enzymes. TAPI-2 has been shown to be a potent inhibitor of this compound with an IC50 value of 20 nM.
Biochemical and Physiological Effects:
TAPI-2 has been shown to effectively reduce TNF-α production in various cell lines and animal models. In a study conducted on rats, TAPI-2 was shown to reduce the production of TNF-α and improve the survival rate in septic shock models. TAPI-2 has also been shown to reduce the production of TNF-α in human monocytes and inhibit the migration of neutrophils.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAPI-2 has several advantages for lab experiments, such as its potency and specificity for tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate inhibition. However, TAPI-2 has some limitations, such as its short half-life and low solubility in water. These limitations can be overcome by modifying the chemical structure of TAPI-2 or using alternative delivery methods.
Direcciones Futuras
For TAPI-2 research include the development of more potent and specific tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate inhibitors, investigation of TAPI-2's potential for the treatment of various inflammatory diseases, and the development of alternative delivery methods to overcome its limitations.
Métodos De Síntesis
The synthesis of TAPI-2 involves the reaction of tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate with a reducing agent such as sodium borohydride. This reaction results in the formation of TAPI-2, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
TAPI-2 has been extensively used in scientific research as a potent inhibitor of tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate. TNF-α is a pro-inflammatory cytokine that plays a crucial role in the immune response. However, excessive production of TNF-α can lead to various inflammatory diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease. This compound is responsible for the release of TNF-α from the cell membrane, and its inhibition by TAPI-2 can effectively reduce TNF-α production.
Propiedades
IUPAC Name |
tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2/c1-12(2,3)19-11(18)17-13(4,5)9-14-8-10-15-6-7-16-10/h6-7,14H,8-9H2,1-5H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKKZQFPYICIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CNCC1=NC=CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


